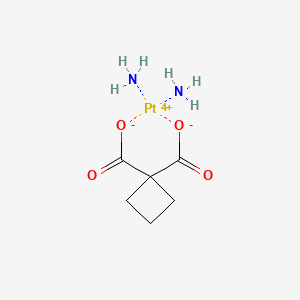

1,1-Cyclobutanedicarboxylate diammine platinum(II)

Description

Carboplatin is a chemotherapy medication used to treat various forms of cancer, including ovarian cancer, lung cancer, head and neck cancer, brain cancer, and neuroblastoma . It belongs to the platinum-based antineoplastic family of medications and works by interfering with the duplication of DNA . Carboplatin was developed as a less toxic analogue of cisplatin and was approved for medical use in 1989 .

Properties

Molecular Formula |

C6H12N2O4Pt+2 |

|---|---|

Molecular Weight |

371.25 g/mol |

IUPAC Name |

azane;cyclobutane-1,1-dicarboxylate;platinum(4+) |

InChI |

InChI=1S/C6H8O4.2H3N.Pt/c7-4(8)6(5(9)10)2-1-3-6;;;/h1-3H2,(H,7,8)(H,9,10);2*1H3;/q;;;+4/p-2 |

InChI Key |

BHKICZDKIIDMNR-UHFFFAOYSA-L |

Canonical SMILES |

C1CC(C1)(C(=O)[O-])C(=O)[O-].N.N.[Pt+4] |

Origin of Product |

United States |

Preparation Methods

Carboplatin is synthesized from cisplatin. The preparation involves reacting cisplatin with silver nitrate to form a silver complex, which is then treated with cyclobutan-1,1-dicarboxylic acid to yield carboplatin . The reaction conditions typically involve aqueous solutions and controlled temperatures to ensure the stability of the product.

Industrial production methods involve the large-scale synthesis of carboplatin using similar reaction pathways, with stringent quality control measures to ensure the purity and efficacy of the final product .

Chemical Reactions Analysis

Carboplatin undergoes various chemical reactions, including:

Substitution Reactions: Carboplatin can undergo substitution reactions where the ligands attached to the platinum atom are replaced by other ligands. This is a common reaction in the body where carboplatin interacts with cellular components.

Hydrolysis: In aqueous solutions, carboplatin can undergo hydrolysis, leading to the formation of reactive platinum species that can interact with DNA.

Complex Formation: Carboplatin can form complexes with other molecules, which can influence its activity and stability.

Common reagents used in these reactions include water, silver nitrate, and cyclobutan-1,1-dicarboxylic acid . The major products formed from these reactions are reactive platinum complexes that can interact with DNA and other cellular components.

Scientific Research Applications

Carboplatin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound to study the behavior of platinum-based drugs and their interactions with biological molecules.

Biology: Investigated for its effects on cellular processes, including DNA replication and repair.

Medicine: Widely used in chemotherapy regimens for treating various cancers.

Industry: Employed in the development of new platinum-based drugs with improved efficacy and reduced toxicity.

Mechanism of Action

Carboplatin exerts its effects by forming reactive platinum complexes inside cells. These complexes cause intra- and inter-strand cross-linkage of DNA molecules, modifying the DNA structure and inhibiting DNA synthesis . This disruption of DNA synthesis affects all phases of the cell cycle, ultimately leading to cell death . The primary molecular targets of carboplatin are the DNA strands within the nucleus of cancer cells .

Comparison with Similar Compounds

Conclusion

Carboplatin is a vital chemotherapy medication with a broad range of applications in cancer treatment. Its development as a less toxic alternative to cisplatin has made it a valuable tool in oncology, offering effective treatment options with a more favorable side effect profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.